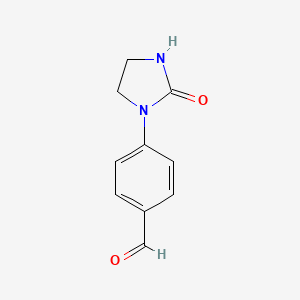

4-(2-Oxoimidazolidin-1-yl)benzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-7-8-1-3-9(4-2-8)12-6-5-11-10(12)14/h1-4,7H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEQVSQPTFOSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660447 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40224-25-7 | |

| Record name | 4-(2-Oxo-1-imidazolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40224-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Construction of the 4 2 Oxoimidazolidin 1 Yl Benzaldehyde Scaffold and Its Analogs

Multi-Component Reactions and Cyclization Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. The construction of the imidazolidinone ring often involves the formation of key intermediates like Schiff bases, followed by cyclization.

Synthesis via Schiff Base Intermediates Derived from Aromatic Aldehydes and Amines

The formation of a Schiff base, or imine, is a common and crucial step in the synthesis of the imidazolidinone ring. This reaction typically involves the condensation of an aromatic aldehyde with a primary amine. In the context of 4-(2-oxoimidazolidin-1-yl)benzaldehyde, a diamine precursor is often employed. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to form the Schiff base.

This methodology is exemplified by the reaction of an aromatic aldehyde with a 1,2-diamine, which can then undergo further reactions to form the heterocyclic ring. For instance, the reaction of trans-(R,R)-diaminocyclohexane with two equivalents of an aromatic aldehyde leads to a Schiff condensation, where each amino group of the diamine attacks a carbonyl group of the aldehyde, ultimately forming a Schiff base after the release of water. This intermediate can then be reduced and cyclized to form the 1,3-disubstituted imidazolidin-2-one. tandfonline.com

Ring Closure Reactions Involving Amino Acids (e.g., Glycine, Alanine) for Imidazolidinone Formation

Amino acids provide a straightforward and versatile route to the imidazolidinone core. The amino group and the carboxylic acid group of the amino acid can both participate in the ring-forming reaction. A common strategy involves the reaction of a Schiff base with an amino acid.

For example, a pre-formed Schiff base, derived from an aromatic aldehyde and an amine, can react with an amino acid like glycine. wikipedia.org In this process, the nitrogen of the Schiff base can attack the carboxylic acid carbon of the amino acid, followed by cyclization and loss of a water molecule to form the imidazolidinone ring. wikipedia.org This approach allows for the introduction of various substituents on the imidazolidinone ring, depending on the choice of the starting aldehyde, amine, and amino acid.

Organo-Catalyzed and Transition Metal-Free Approaches to Imidazolidinones

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Organo-catalyzed and transition metal-free reactions are at the forefront of this movement, offering mild reaction conditions and avoiding the use of toxic and expensive metal catalysts.

Intramolecular Hydroamidation of Propargylic Ureas: Principles and Scope

A powerful, atom-economical method for synthesizing imidazolidin-2-ones is through the intramolecular hydroamidation of propargylic ureas. nbinno.com This reaction involves the cyclization of a urea (B33335) derivative containing a propargyl group (a group with a C≡C triple bond). The scope of this reaction is broad, accommodating a wide range of substrates with both electron-donating and electron-withdrawing groups. organicmystery.com This method provides excellent chemo- and regioselectivity for the formation of the five-membered cyclic urea. nbinno.comorganicmystery.comopenochem.orgscribd.com

The reaction can proceed via different pathways depending on the substrate and catalyst, sometimes involving a base-mediated isomerization to an allenamide intermediate. openochem.orgscribd.com This approach is highly efficient, with some reactions completing in as little as one minute under ambient conditions. nbinno.comorganicmystery.comopenochem.orgscribd.com

Application of Specific Organo-Catalysts (e.g., Phosphazene Bases) in Imidazolidinone Synthesis

The intramolecular hydroamidation of propargylic ureas can be effectively catalyzed by strong, non-nucleophilic organic bases. Among these, phosphazene bases, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be highly active and efficient organo-catalysts for this transformation. nbinno.comorganicmystery.comopenochem.orgscribd.com

Compared to other organic bases like guanidines and amidines, phosphazene bases often exhibit superior catalytic activity, leading to excellent yields and exceptionally short reaction times. nbinno.comopenochem.orgscribd.com The use of these catalysts allows the reaction to proceed under mild, ambient conditions, making it a more sustainable and practical method for the synthesis of imidazolidin-2-ones. organicmystery.comopenochem.org

Derivatization Strategies for Sulfonate and Oxime Analogs

To explore the structure-activity relationships and to develop new compounds with potentially enhanced biological activities, derivatization of the this compound scaffold is crucial. The aldehyde functional group and the aromatic ring are key sites for such modifications.

The synthesis of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) has been reported as potent antimitotic agents. researchgate.netnih.gov These compounds are designed based on a common phenyl 2-imidazolidone (B142035) moiety. researchgate.net The sulfonate and sulfonamide moieties act as a bridge linking the two phenyl groups. nih.gov The synthesis of these analogs highlights a key derivatization strategy for this class of compounds.

Another common derivatization of an aldehyde is its conversion to an oxime. This reaction involves treating the aldehyde with hydroxylamine (B1172632) or its salts, typically in the presence of a base. nbinno.com The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime (C=N-OH). nbinno.com This conversion is a straightforward and widely used method for modifying the aldehyde group and can be applied to this compound to generate its oxime analog.

Chlorosulfonation and Subsequent Nucleophilic Substitutions

A strategic approach to functionalizing the phenyl ring of the 4-(2-oxoimidazolidin-1-yl) scaffold involves chlorosulfonation, followed by nucleophilic aromatic substitution. This methodology allows for the introduction of a sulfonate ester linkage, enabling the synthesis of a diverse library of analogs.

The synthesis begins with the precursor 1-phenylimidazolidin-2-one. This compound undergoes chlorosulfonation when treated with chlorosulfonic acid, typically in a solvent like carbon tetrachloride at reduced temperatures (e.g., 0 °C). nih.gov This electrophilic aromatic substitution reaction installs a highly reactive sulfonyl chloride group onto the para position of the phenyl ring, yielding the key intermediate, 4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride. nih.gov

This sulfonyl chloride is a versatile intermediate for subsequent nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group, combined with the chlorine atom's ability to act as a good leaving group, facilitates the attack of various nucleophiles. A common and effective application of this intermediate is its reaction with a wide range of substituted phenols. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like methylene (B1212753) chloride at room temperature. nih.gov The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that readily attacks the sulfonyl chloride, displacing the chloride and forming a stable sulfonate ester bond. This two-step sequence has been successfully employed to prepare extensive libraries of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) derivatives for biological evaluation. nih.gov

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Chlorosulfonation | 1-Phenylimidazolidin-2-one | Chlorosulfonic acid, Carbon tetrachloride, 0 °C | 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride |

| 2. Nucleophilic Substitution | 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride | Substituted Phenol, Triethylamine, Methylene chloride, 25 °C | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate Analog |

Preparation of Oxime Derivatives from Substituted Benzaldehydes

The aldehyde functional group of this compound serves as a key handle for derivatization, most notably through the formation of oximes. The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry, involving condensation with hydroxylamine or its salts. ijprajournal.comresearchgate.net Oximes are important intermediates in organic synthesis and can be used to prepare nitrogen-containing compounds like amides and nitriles. nih.gov

The classical method for preparing oximes involves refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) in an alcoholic solvent. researchgate.net While effective, this method can have drawbacks such as long reaction times and the toxicity of pyridine. researchgate.net More contemporary and efficient methods have been developed to address these issues.

One advanced methodology employs microwave irradiation to accelerate the reaction between a substituted benzaldehyde (B42025) and hydroxylamine hydrochloride. google.com This technique significantly reduces reaction times and often leads to high yields, aligning with the principles of green chemistry. google.com Another approach involves using catalysts to facilitate the reaction under milder conditions. For instance, oxalic acid has been shown to be an effective catalyst for the oximation of various aldehydes with hydroxylamine hydrochloride in acetonitrile (B52724), leading to excellent yields in relatively short reaction times (e.g., 60 minutes). orientjchem.org The reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. ijprajournal.com

These methods are broadly applicable to a range of substituted benzaldehydes, including the this compound scaffold, allowing for the synthesis of its corresponding oxime and related derivatives.

| Method | Aldehyde Substrate | Reagents & Catalyst | Solvent & Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Classical Method | Substituted Benzaldehyde | Hydroxylamine hydrochloride, Pyridine (base) | Ethanol, Reflux | 15-60 min | Varies | researchgate.net |

| Microwave-Assisted | Substituted Benzaldehyde | Hydroxylamine hydrochloride, Alkaline compound (e.g., Na2CO3) | Methanol (B129727) or Ethanol, Microwave irradiation | Short | High | google.com |

| Catalytic Method | Benzaldehyde | Hydroxylamine hydrochloride, Oxalic acid (catalyst) | Acetonitrile, Reflux | 60 min | 95% | orientjchem.org |

| Grindstone Chemistry | Aromatic Aldehydes | Hydroxylamine hydrochloride, Bi2O3 | Solvent-free, Room Temp. Grinding | 1.5-3 min | Excellent | nih.gov |

Chemical Transformations and Functional Group Interconversions of the 4 2 Oxoimidazolidin 1 Yl Benzaldehyde Framework

Reactivity at the Aldehyde Functionality

The aldehyde group is a key site for electrophilic reactions, readily undergoing condensation with various nucleophiles to form new carbon-nitrogen and carbon-carbon double bonds.

Condensation Reactions with Primary Amines and Hydrazines (Formation of Schiff Bases and Hydrazones)

The carbonyl group of 4-(2-Oxoimidazolidin-1-yl)benzaldehyde readily reacts with primary amines and hydrazines in what is known as a condensation reaction. This typically involves refluxing the aldehyde with the amine or hydrazine (B178648) in a suitable solvent, such as ethanol, often with a catalytic amount of acid. niscpr.res.innih.govnih.gov

The reaction with primary amines (R-NH₂) leads to the formation of N-substituted imines, commonly known as Schiff bases. niscpr.res.in These reactions are fundamental in the synthesis of various biologically active compounds and ligands for coordination chemistry. For instance, the condensation of 4-(imidazol-1-yl)benzaldehyde with substituted anilines like o-toluidine (B26562) and m-toluidine (B57737) proceeds efficiently to yield the corresponding Schiff bases. niscpr.res.in A similar reactivity is expected for this compound.

Similarly, condensation with hydrazines (R-NH-NH₂) or hydrazides (R-CO-NH-NH₂) yields hydrazones. nih.govnih.govresearchgate.netresearchgate.netepstem.net This reaction is a cornerstone for creating compounds with a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties. researchgate.net The general procedure involves stirring the aldehyde and the hydrazine derivative in a solvent like methanol (B129727) or ethanol, which often results in the precipitation of the pure hydrazone product. nih.govresearchgate.net

| Amine/Hydrazine Reactant | Product Type | Typical Reaction Conditions |

|---|---|---|

| Primary Amine (e.g., Aniline derivatives) | Schiff Base (Imine) | Ethanol, Reflux, 4h nih.gov |

| Hydrazine Hydrate | Hydrazone | Methanol, Room Temperature, Overnight nih.gov |

| Substituted Hydrazides (e.g., Isoniazid) | N-Acylhydrazone | Ethanol, Acetic acid (cat.), Reflux, 2-3h |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, Acetic acid (cat.), Reflux, 3h mdpi.com |

Oxime Formation and Related Nitriloxide Chemistry

The aldehyde functionality of this compound can be converted to an oxime through reaction with hydroxylamine (B1172632) (NH₂OH). researchgate.netwikipedia.orgias.ac.in This reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a mild base, or under various conditions including in aqueous media or with microwave irradiation. researchgate.netwikipedia.org The product, this compound oxime, exists as a mixture of (E) and (Z) isomers. wikipedia.org

Oximes are versatile synthetic intermediates. For example, benzaldehyde (B42025) oxime can be dehydrated to form benzonitrile (B105546) or undergo the Beckmann rearrangement to yield benzamide. wikipedia.org Furthermore, it can react with reagents like N-chlorosuccinimide to generate benzohydroximoyl chloride, a precursor to nitrile oxides. wikipedia.org These nitrile oxides are valuable dipoles in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles, though specific studies on the nitriloxide chemistry derived from this compound oxime are not extensively detailed in the reviewed literature.

| Reactant | Product | Typical Reaction Conditions |

|---|---|---|

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | This compound oxime | Methanol/Water, Base (e.g., NaOH), Room Temperature researchgate.netwikipedia.org |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | This compound oxime | Mineral Water/Methanol, Catalyst-free, 10 min ias.ac.in |

Modifications of the Imidazolidinone Heterocycle

The imidazolidinone ring possesses sites for further functionalization, primarily at the N-H position and the carbonyl group, allowing for structural diversification beyond the aldehyde moiety.

N-Substitution Reactions

The secondary amine (N-H) within the imidazolidinone ring of this compound is a site for nucleophilic substitution, allowing for the introduction of various alkyl and aryl groups.

N-Alkylation : The hydrogen atom on the nitrogen can be replaced by an alkyl group through N-alkylation. google.comnih.govnih.govgoogle.com This is typically achieved by treating the substrate with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide (e.g., alkyl bromide or iodide) or an alkyl sulfonate. nih.govnih.govacsgcipr.org Common bases and solvents include sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or potassium hydroxide (B78521) in toluene (B28343). google.com This modification can significantly alter the steric and electronic properties of the molecule.

N-Arylation : The introduction of an aryl group at the nitrogen position can be accomplished via copper- or palladium-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of a C-N bond between the imidazolidinone nitrogen and an aryl halide or arylboronic acid derivative.

Derivatization via Active Methylene (B1212753) Reagents and Nitrogen Nucleophiles

The highly reactive aldehyde group of this compound is susceptible to condensation with active methylene compounds in a reaction known as the Knoevenagel condensation. researchgate.nettue.nlrsc.orgresearchgate.net This reaction is a powerful tool for C-C bond formation. aston.ac.uk

In this process, a compound containing a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z'), such as malononitrile (B47326) or ethyl cyanoacetate, reacts with the aldehyde. researchgate.net The reaction is typically catalyzed by a weak base (like piperidine (B6355638) or an ammonium (B1175870) salt) or can even proceed in water or under solvent-free conditions. tue.nlrsc.org The initial nucleophilic addition of the carbanion derived from the active methylene compound to the aldehyde is followed by a dehydration step, yielding a stable α,β-unsaturated product. researchgate.net For example, the reaction with malononitrile would yield 2-((4-(2-oxoimidazolidin-1-yl)phenyl)methylene)malononitrile.

| Active Methylene Reagent | Catalyst/Solvent | Product Type |

|---|---|---|

| Malononitrile | Ammonium Bicarbonate / Solvent-free tue.nl | Arylmethylidenemalononitrile |

| Ethyl Cyanoacetate | Ionic Liquid / Catalyst-free aston.ac.uk | Ethyl Arylmethylidenecyanoacetate |

| Barbituric Acid | Water / Catalyst-free rsc.org | Arylmethylidenebarbituric acid |

Ring Transformation Reactions (e.g., Thiation to Thioimidazoles)

The imidazolidinone ring can undergo significant structural changes, such as the conversion of the carbonyl group to a thiocarbonyl group. This thiation reaction transforms the 2-oxoimidazolidine into an imidazolidine-2-thione derivative. orgsyn.orgorganic-chemistry.orgresearchgate.net

A common and efficient reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgresearchgate.netnih.govresearchgate.net The reaction typically involves heating the imidazolidinone with Lawesson's Reagent in an inert solvent like toluene or xylene. orgsyn.orgnih.gov The mechanism involves the formation of a reactive dithiophosphine ylide which reacts with the carbonyl oxygen, leading to its replacement with a sulfur atom. organic-chemistry.orgnih.gov This transformation is generally faster for amides and lactams compared to esters and provides a direct route to the corresponding thio-analog, 4-(2-thioxoimidazolidin-1-yl)benzaldehyde. organic-chemistry.org

Formation of Polycyclic and Hybrid Molecular Architectures

The strategic use of this compound as a building block for the synthesis of more complex molecular frameworks, such as polycyclic and hybrid molecules, is a developing area of interest in synthetic chemistry. While specific, documented examples of its direct conversion into such structures are not extensively reported in the available scientific literature, the inherent reactivity of its constituent functional groups—the aldehyde and the 2-oxoimidazolidinone moiety—provides a strong basis for its potential application in a variety of powerful synthetic methodologies.

The aldehyde functional group is a cornerstone in the construction of a diverse array of heterocyclic and polycyclic systems, primarily through its participation in multicomponent reactions (MCRs). These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic step. It is therefore plausible that this compound could serve as a key reactant in well-established MCRs to produce novel polycyclic compounds.

For example, in a hypothetical scenario, the aldehyde could react with a β-ketoester and urea (B33335) (or a urea equivalent) in a Biginelli-type reaction. This would be expected to yield a dihydropyrimidinone ring fused to other structures, with the 4-(2-oxoimidazolidin-1-yl)phenyl group at the 4-position of the newly formed ring. Similarly, its participation in a Hantzsch dihydropyridine (B1217469) synthesis, reacting with two equivalents of a β-ketoester and ammonia, could lead to the formation of a dihydropyridine core bearing the substituted phenyl moiety.

The 2-oxoimidazolidinone ring itself, being a cyclic urea, also presents opportunities for the construction of fused polycyclic systems. The nitrogen atoms of the urea can act as nucleophiles and participate in cyclization or cyclocondensation reactions. For instance, derivatization of the aldehyde group to introduce an electrophilic center at an appropriate distance could enable an intramolecular cyclization, leading to a fused bicyclic or tricyclic system.

The combination of the aldehyde and the 2-oxoimidazolidinone functionalities within the same molecule makes this compound an attractive scaffold for the design of hybrid molecules. These are compounds that covalently link two or more distinct pharmacophores, with the aim of creating a single molecule that can interact with multiple biological targets or exhibit a synergistic biological effect. The aldehyde group can be transformed into a variety of heterocyclic systems, which can then be considered as being "hybridized" with the 2-oxoimidazolidinone core.

Below is a table illustrating the potential, though currently hypothetical, transformations of this compound into various polycyclic and hybrid molecular architectures based on established synthetic protocols for aldehydes.

| Starting Material | Reagents and Conditions | Potential Product Class | Resulting Polycyclic/Hybrid Framework |

| This compound | Ethyl acetoacetate (B1235776), Urea, Acid catalyst (e.g., HCl) | Biginelli Reaction | Dihydropyrimidinone derivative |

| This compound | Ethyl acetoacetate (2 equiv.), Ammonia | Hantzsch Dihydropyridine Synthesis | Dihydropyridine derivative |

| This compound | Malononitrile, Active methylene compound, Base (e.g., piperidine) | Knoevenagel condensation followed by cyclization | Fused pyran or pyridine (B92270) derivatives |

| This compound | Aniline, Isocyanide, Acid catalyst | Ugi Reaction | α-acylamino carboxamide derivative |

| This compound | o-Phenylenediamine, Oxidizing agent (e.g., Na2S2O5) | Benzimidazole (B57391) Synthesis | Benzimidazole derivative |

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Oxoimidazolidin 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the electronic environment of each proton and carbon atom can be determined, confirming the structural integrity of the 4-(2-Oxoimidazolidin-1-yl)benzaldehyde framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aldehyde, the para-substituted aromatic ring, and the 2-oxoimidazolidin moiety.

Aldehyde Proton: A characteristic singlet is expected in the downfield region, typically between δ 9.9 and 10.1 ppm. nih.govdocbrown.info This significant deshielding is due to the anisotropic effect of the carbonyl group and its electron-withdrawing nature.

Aromatic Protons: The 1,4-disubstituted benzene (B151609) ring gives rise to a classic AA'BB' splitting pattern, which often appears as two distinct doublets. nih.gov The two protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) are expected to resonate further downfield, around δ 7.9-8.1 ppm, compared to the two protons ortho to the nitrogen-containing substituent (H-3, H-5), which would appear around δ 7.6-7.8 ppm. nih.gov

2-Oxoimidazolidin Protons: The heterocyclic ring contains three sets of protons. The N-H proton typically appears as a broad singlet. The two methylene (B1212753) groups (-N-CH₂-CH₂-N-) form an A₂B₂ system and are expected to appear as two triplets in the range of δ 3.4-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbons: Two carbonyl signals are expected. The aldehyde carbon (-CHO) is highly deshielded, appearing around δ 190-192 ppm. nih.govrsc.org The urea-like carbonyl carbon of the 2-oxoimidazolidin ring is expected at a higher field, typically in the range of δ 155-160 ppm.

Aromatic Carbons: Four signals are anticipated for the aromatic ring. The carbon atom attached to the aldehyde group (C-1) and the carbon attached to the imidazolidinone nitrogen (C-4) are quaternary and will have distinct chemical shifts influenced by the substituent effects. The two pairs of protonated aromatic carbons (C-2/C-6 and C-3/C-5) will also be resolved.

Imidazolidin Carbons: The two methylene carbons (-CH₂-CH₂-) will resonate in the aliphatic region of the spectrum, typically around δ 40-50 ppm.

The structure of this compound does not possess any chiral centers, and therefore, it does not exhibit stereoisomerism. However, the 2-oxoimidazolidinone ring is a cyclic amide (a lactam) and can theoretically exist in equilibrium with its tautomeric imidic acid (lactim) form. This is known as lactam-lactim tautomerism. researchgate.net Nevertheless, for five- and six-membered rings, the lactam form is overwhelmingly favored at equilibrium under standard conditions. masterorganicchemistry.comyoutube.com The NMR data, showing distinct signals for the -CH₂-CH₂- groups, is consistent with the molecule existing predominantly in the stable lactam (oxo) form, as the lactim tautomer would result in a different, aromatic-like electronic structure within the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. vscht.cz

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine in the imidazolidinone ring. mdpi.comnih.gov This band may be broadened due to intermolecular hydrogen bonding.

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic ring. docbrown.info

Aldehyde C-H Stretch: Aldehydes show characteristic C-H stretching absorptions, often as a pair of weak bands around 2830-2880 cm⁻¹ and 2720-2780 cm⁻¹. docbrown.infoblogspot.com

Carbonyl (C=O) Stretches: This is a particularly diagnostic region. Two strong absorption bands are expected. The aromatic aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹. docbrown.infoblogspot.com The cyclic urea (B33335) (amide) C=O stretch of the 2-oxoimidazolidin ring is also expected in this region, generally between 1680-1700 cm⁻¹. These two bands may overlap to form a broad, intense absorption.

Aromatic C=C Stretches: Two or more bands of variable intensity are found in the 1450-1600 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the benzene ring. vscht.cz

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (C₁₀H₁₀N₂O₂), the exact molecular weight is 190.0742 g/mol .

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 190 or 191 would be expected. The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways include:

Loss of a hydrogen radical to give the [M-1]⁺ ion, a stable benzoyl-type cation.

Loss of the formyl radical (-CHO, 29 Da) to yield an ion at m/z 161.

Loss of carbon monoxide (CO, 28 Da) from the aldehyde group, also leading to an ion at m/z 162.

Cleavage of the imidazolidinone ring, which could lead to various smaller fragments. For instance, cleavage of the bond between the phenyl ring and the nitrogen atom could generate a fragment corresponding to the benzaldehyde (B42025) radical cation (m/z 106).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of an exact mass, which can be used to confirm the molecular formula of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound, with a molecular formula of C10H10N2O2, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS data, with a close match providing strong evidence for the compound's identity.

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C10H10N2O2 | 190.0742 |

GC-Mass Fragmentation Patterns

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, molecules are ionized, typically by electron impact (EI), which causes them to fragment in reproducible patterns. These fragmentation patterns provide a "fingerprint" that can be used to identify the compound.

Cleavage of the aldehyde group: Loss of a hydrogen atom (M-1) or a formyl radical (M-29) is a common fragmentation pathway for benzaldehydes.

Fragmentation of the imidazolidinone ring: The five-membered ring could undergo various cleavages, leading to characteristic fragment ions.

Loss of the entire imidazolidinone moiety: Cleavage of the C-N bond connecting the phenyl ring to the imidazolidinone ring would result in ions corresponding to each part of the molecule.

For comparison, the related compound 4-(1H-imidazol-1-yl)benzaldehyde has shown a molecular ion peak (M+) at m/z 172 in GC-MS analysis. cato-chem.com

Molecular Ion Peak Analysis

The molecular ion peak (M+) in a mass spectrum represents the ionized, unfragmented molecule. Its m/z value corresponds to the molecular weight of the compound. The intensity of the molecular ion peak can vary depending on the stability of the molecule under the ionization conditions.

For this compound, the expected molecular ion peak would be at an m/z value corresponding to its molecular weight of approximately 190.20 g/mol . cato-chem.com The presence of a prominent molecular ion peak would indicate a relatively stable molecule. The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the molecular formula C10H10N2O2.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected M+ Peak (m/z) |

|---|---|---|---|

| This compound | C10H10N2O2 | 190.20 | 190 |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

While a specific crystal structure for this compound has not been reported, studies on related N-aryl-2-imidazolidinone derivatives provide insights into the likely structural features. It is expected that the imidazolidinone ring would be largely planar. The dihedral angle between the plane of the phenyl ring and the imidazolidinone ring would be a key conformational parameter. In the solid state, intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen of the imidazolidinone ring, as well as potential interactions with the benzaldehyde group, would likely play a significant role in the crystal packing.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for these purposes.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. For N-aryl-2-imidazolidinones, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. It is widely used for determining the purity of a final product. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water or a buffer, would be a suitable starting point for the analysis of this compound. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring |

| HPLC | C18 | Acetonitrile/Water | Purity Assessment |

Computational Chemistry and Theoretical Studies on 4 2 Oxoimidazolidin 1 Yl Benzaldehyde Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

DFT is a fundamental computational method used to investigate the electronic properties of molecules. It allows for the determination of a molecule's stable three-dimensional arrangement and its chemical reactivity.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by various non-covalent interactions. Understanding these interactions is critical for fields like materials science and drug design.

Stereochemical and Conformational Analysis via Computational Methods

A comprehensive review of available scientific literature indicates a notable absence of specific computational studies focused solely on the stereochemical and conformational analysis of 4-(2-Oxoimidazolidin-1-yl)benzaldehyde. While computational methods such as Density Functional Theory (DFT) and other molecular modeling techniques are powerful tools for elucidating the three-dimensional structures, rotational barriers, and stable conformations of molecules, dedicated research on the title compound is not readily found in the public domain.

Computational analyses are frequently employed to understand the structural properties of related heterocyclic compounds. For instance, DFT studies are commonly used to investigate the electronic properties, molecular geometries, and reactivity of various benzimidazole (B57391) and imidazole (B134444) derivatives. These studies often calculate parameters like bond lengths, bond angles, and dihedral angles to predict the most stable conformers of a molecule.

In principle, a computational analysis of this compound would involve exploring the rotational freedom around the key single bonds. The primary focus of such a study would be the dihedral angle between the phenyl ring and the imidazolidinone ring, as well as the orientation of the aldehyde group relative to the phenyl ring. By performing a potential energy surface scan for the rotation around these bonds, computational chemists could identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Although specific data tables and detailed research findings for this compound are not available, the table below illustrates the typical kind of data that would be generated from such a computational study. The values presented are hypothetical and for illustrative purposes only.

Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (Phenyl-Imidazolidinone) | Relative Energy (kcal/mol) | Population (%) |

| A | 30° | 0.00 | 75 |

| B | 90° | 2.5 | 15 |

| C | -150° | 1.8 | 10 |

Mechanistic Investigations of Reactions Involving the 4 2 Oxoimidazolidin 1 Yl Benzaldehyde Scaffold

Unraveling Reaction Pathways of Imidazolidinone Formation.

The formation of the imidazolidin-2-one ring is a fundamental process in organic synthesis. Several pathways have been elucidated, often depending on the starting materials and reaction conditions.

One of the most common methods for synthesizing imidazolidin-2-ones is the direct incorporation of a carbonyl group into 1,2-diamines . mdpi.com This approach typically involves the reaction of a 1,2-diamine with a carbonylating agent. The general mechanism proceeds through a nucleophilic attack of one amino group on the carbonyl carbon of the carbonylating agent. This is followed by an intramolecular acyl nucleophilic substitution by the second amino group, leading to the formation of the cyclic urea (B33335). mdpi.com

Another significant pathway is the catalytic diamination of unsaturated carbon-carbon bonds . mdpi.com This can be an intramolecular or intermolecular process. For instance, metal-catalyzed intramolecular diamination of alkenes using ureas is a widely used strategy. mdpi.com Similarly, the intermolecular diamination of dienes and alkenes has been achieved using reagents like di-tert-butyldiaziridinone in the presence of a palladium catalyst. organic-chemistry.org

The intramolecular hydroamination of unsaturated ureas represents another key pathway. mdpi.com This reaction involves the nucleophilic addition of a nitrogen atom to an unsaturated carbon-carbon bond within the same molecule. mdpi.com Both acid and base-catalyzed hydroamination reactions have been developed. For example, the phosphazene base BEMP has been shown to effectively catalyze the intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones. organic-chemistry.orgacs.org Density functional theory (DFT) calculations have supported a mechanism involving the cyclization of a deprotonated urea. acs.org

Furthermore, the ring expansion of aziridines can also lead to the formation of imidazolidinones. Nickel-catalyzed reactions of aziridines with isocyanates proceed through the formation of an iminooxazolidine intermediate, which then isomerizes to the more stable imidazolidin-2-one. mdpi.comorganic-chemistry.org

Finally, the reaction of N-(2,2-dialkoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles in the presence of an acid catalyst can produce 4-substituted imidazolidin-2-ones. This reaction is believed to proceed through the in situ generation of a cyclic imidazolinium cation, which is then trapped by the nucleophile. nih.gov

| Reaction Pathway | Key Reactants | General Mechanism | Catalyst/Reagent Examples |

|---|---|---|---|

| Direct Carbonyl Incorporation | 1,2-Diamine, Carbonylating Agent | Nucleophilic attack followed by intramolecular acyl substitution | Phosgene (B1210022), Triphosgene, CDI |

| Catalytic Diamination of Alkenes | Alkene, Urea or Diaziridinone | Metal-catalyzed C-N bond formation | Pd(PPh₃)₄, Iodosobenzene diacetate |

| Intramolecular Hydroamination | Unsaturated Urea | Nucleophilic addition of N-H across a C-C multiple bond | BEMP (phosphazene base), AuCl, Pd(OAc)₂ |

| Aziridine Ring Expansion | Aziridine, Isocyanate | Nickel-catalyzed cycloaddition and isomerization | Ni(COD)₂ |

| Cyclization of N-(2,2-dialkoxyethyl)ureas | N-(2,2-dialkoxyethyl)urea, C-nucleophile | Acid-catalyzed formation of a cyclic imidazolinium cation | Trifluoroacetic acid (TFA) |

Catalytic Roles and Mechanisms in Specific Synthetic Transformations.

Catalysts play a pivotal role in the synthesis and transformation of compounds containing the 4-(2-oxoimidazolidin-1-yl)benzaldehyde scaffold. Both metal-based and organocatalysts are employed to enhance reaction rates, yields, and selectivities.

Metal Catalysis:

Palladium catalysts are extensively used in various transformations. For instance, Pd(0)-catalyzed intermolecular diamination of olefins provides a route to chiral imidazolidinones with high enantioselectivity when a chiral ligand is used. mdpi.com In the synthesis of benzimidazolidin-2-ones, a PdI₂/KI system can catalyze the oxidative carbonylation of 1,2-benzenediamine. mdpi.com The proposed mechanism involves the formation of a palladium carbamoyl (B1232498) complex, followed by reductive elimination. mdpi.com Gold and other transition metals have also been utilized in hydroamination reactions to form the imidazolidinone ring. mdpi.com

Copper(II) catalysts, such as dichloro-(1,10-phenanthroline)-copper(II), have been shown to be effective in the synthesis of imidazole (B134444) derivatives through a Mannich-type reaction. nih.gov The catalyst's role is to facilitate the condensation of an aldehyde, an amine, and a compound with an active hydrogen.

Cerium oxide (CeO₂) has been investigated as a heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046). acs.org DFT calculations suggest a mechanism where the carbamate chemisorbs onto the CeO₂ surface, followed by an intramolecular nucleophilic attack of a terminal amino group on the carbamate carbon. acs.org The catalyst surface facilitates proton transfer steps and lowers the activation energy barrier. acs.org

Organocatalysis:

Imidazolidinone-based organocatalysts, often referred to as MacMillan catalysts, are widely used in asymmetric synthesis. rsc.org These catalysts operate by forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The stereochemistry of the product is controlled by the chiral environment of the catalyst. rsc.org

Strong organic bases, such as the phosphazene base BEMP, have been shown to catalyze the intramolecular hydroamidation of propargylic ureas. acs.org The proposed mechanism involves deprotonation of the urea, which then undergoes a 5-exo-dig cyclization. acs.org DFT studies suggest that for certain substrates, the reaction may proceed through a base-mediated isomerization to an allenamide intermediate, followed by cyclization. acs.orgresearchgate.net

| Catalyst Type | Specific Catalyst | Reaction Type | Proposed Mechanistic Role |

|---|---|---|---|

| Metal Catalyst | Pd(0) complexes | Diamination of olefins | Facilitates C-N bond formation via oxidative addition/reductive elimination cycles |

| Metal Catalyst | Cu(II) complexes | Mannich-type reactions | Lewis acid activation of substrates |

| Heterogeneous Catalyst | CeO₂ | Cyclization of ethylenediamine carbamate | Surface-mediated adsorption and lowering of activation barriers |

| Organocatalyst | MacMillan catalysts (imidazolidinones) | Asymmetric synthesis (e.g., Diels-Alder, Friedel-Crafts) | Formation of chiral iminium ions to control stereoselectivity |

| Organocatalyst | BEMP (phosphazene base) | Intramolecular hydroamidation | Base-catalyzed deprotonation of urea to initiate cyclization |

Studies on Tautomerism and Isomerization Processes.

Tautomerism is an important consideration in the chemistry of imidazolidin-2-ones. The most relevant form is keto-enol tautomerism, where the cyclic urea (keto form) can exist in equilibrium with its enol isomer. oregonstate.eduopenstax.org

Keto-Enol Tautomerism:

The keto form of simple imidazolidin-2-ones is generally favored at equilibrium. openstax.orglibretexts.org This is primarily because the carbon-oxygen double bond in the keto form is significantly stronger and more stable than the carbon-carbon double bond in the enol form. libretexts.org However, the enol tautomer, although present in small amounts, can be highly reactive and is often a key intermediate in reactions occurring at the α-carbon. openstax.org

The tautomerization process can be catalyzed by both acids and bases. openstax.orglibretexts.org

Acid-catalyzed tautomerization involves the protonation of the carbonyl oxygen, followed by the removal of a proton from the α-carbon by a base (e.g., water), leading to the formation of the enol. openstax.orglibretexts.org

Base-catalyzed tautomerization proceeds via the removal of an acidic α-proton by a base to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. openstax.orglibretexts.org

Amine-Imine Tautomerism:

In derivatives where an amino group is attached to the 2-position of the imidazoline (B1206853) ring, amine-imine tautomerism is possible. Studies on related systems, such as 2-amino-2-imidazoline, have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.net However, the equilibrium can be influenced by factors such as substitution and solvation. For instance, solvation can shift the preference towards the imino species. researchgate.net

Isomerization:

Isomerization processes are also relevant in the synthesis of imidazolidinones. For example, in the nickel-catalyzed reaction of aziridines with isocyanates, an iminooxazolidine is initially formed, which then isomerizes to the thermodynamically more stable imidazolidin-2-one. mdpi.comorganic-chemistry.org This isomerization is often promoted by the catalyst or by adjusting the reaction conditions, such as prolonging the reaction time. organic-chemistry.org

| Process | Forms Involved | Predominant Form (Typical) | Key Influencing Factors |

|---|---|---|---|

| Keto-Enol Tautomerism | Imidazolidin-2-one (Keto) ⇌ 2-Hydroxy-4,5-dihydro-1H-imidazole (Enol) | Keto | Solvent, pH (acid/base catalysis), conjugation, intramolecular H-bonding |

| Amine-Imine Tautomerism | 2-Amino-imidazoline (Amino) ⇌ 2-Imino-imidazolidine (Imino) | Amino | Solvation, electronic effects of substituents |

| Structural Isomerization | Iminooxazolidine ⇌ Imidazolidin-2-one | Imidazolidin-2-one | Thermodynamic stability, reaction time, catalyst |

Emerging Research Avenues and Future Perspectives in Non Biomedical Chemical Science

Utilization as Versatile Synthons in Complex Molecule Synthesis

The presence of both an aldehyde functional group and an imidazolidinone ring makes 4-(2-Oxoimidazolidin-1-yl)benzaldehyde a highly versatile synthon, or building block, for the synthesis of more complex molecules. The aldehyde group can undergo a wide range of chemical transformations, including but not limited to condensations, oxidations, reductions, and multicomponent reactions. This reactivity allows for the introduction of diverse structural motifs and functional groups, expanding the chemical space accessible from this starting material.

For instance, the aldehyde can serve as a key reactant in the synthesis of various heterocyclic compounds. The reaction of benzaldehyde (B42025) derivatives with other reagents can lead to the formation of complex molecular architectures. While direct examples involving this compound are still emerging, the known reactivity of similar compounds suggests its potential in constructing novel chemical entities.

The imidazolidinone core, on the other hand, provides a stable and rigid scaffold that can influence the stereochemistry of reactions at the aldehyde group and serve as a foundational element in the final molecular structure. The combination of these two features in a single molecule offers a powerful tool for the efficient construction of complex and functionally rich organic compounds.

Design of Novel Functional Materials Based on the Imidazolidinone-Benzaldehyde Core

The imidazolidinone-benzaldehyde core structure of this compound presents intriguing possibilities for the design of novel functional materials. The aromatic nature of the benzaldehyde portion, coupled with the hydrogen bonding capabilities of the imidazolidinone ring, can facilitate self-assembly processes, leading to the formation of ordered supramolecular structures such as liquid crystals or organic gels.

Exploration in Organocatalysis and Ligand Design for Catalytic Systems

The field of organocatalysis has seen a significant impact from imidazolidinone-based catalysts, famously pioneered by David MacMillan. These catalysts are known for their ability to promote a variety of asymmetric reactions with high enantioselectivity. The core structure of this compound makes it an attractive precursor for the development of new organocatalysts. The aldehyde functionality can be readily modified to introduce catalytically active sites or to tune the steric and electronic properties of the catalyst.

Moreover, the imidazolidinone moiety can act as a chiral scaffold, and by derivatizing the benzaldehyde group, it is possible to create novel chiral ligands for transition metal catalysis. The nitrogen and oxygen atoms of the imidazolidinone ring can coordinate to metal centers, and the substituent at the para-position of the phenyl ring can be designed to influence the catalytic activity and selectivity of the resulting metal complex. The synthesis of such ligands derived from benzaldehyde precursors is a well-established strategy in coordination chemistry.

Table 1: Potential Applications in Catalysis

| Application Area | Potential Role of this compound |

|---|---|

| Organocatalysis | Precursor for the synthesis of novel chiral imidazolidinone-based organocatalysts. |

| Ligand Design | Building block for the creation of chiral ligands for asymmetric transition metal catalysis. |

Advanced Spectroscopic Probes for Chemical Research

The development of fluorescent and colorimetric probes for the detection and quantification of chemical species is a vibrant area of research. Benzaldehyde derivatives containing heterocyclic rings have been shown to exhibit interesting photophysical properties, making them suitable candidates for such applications. The electronic structure of this compound, with its potential for intramolecular charge transfer, suggests that it could serve as a scaffold for the design of novel spectroscopic probes.

Modification of the imidazolidinone ring or the benzaldehyde group could be used to introduce specific recognition sites for analytes of interest. Upon binding of the analyte, a change in the fluorescence or absorption properties of the molecule could be observed, allowing for its detection. For example, probes based on benzaldehyde have been developed for the detection of anions. nih.gov The inherent fluorescence of some imidazole-based structures further supports the potential of this compound in the development of advanced spectroscopic tools for chemical research. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2-Oxoimidazolidin-1-yl)benzaldehyde derivatives?

- Methodology : Derivatives are synthesized via nucleophilic addition and cyclization reactions. For example, compound 50 (1-phenylimidazolidin-2-one) is prepared by reacting aniline with 2-chloroethyl isocyanate in methyl ethyl ketone at 25°C. Subsequent chlorosulfonation with ClSO3H in CCl4 at 0°C yields sulfonyl chloride intermediates (e.g., compound 51 ), which are coupled with substituted anilines in acetonitrile with 4-dimethylaminopyridine (DMAP) .

- Optimization : Reaction conditions (e.g., solvent choice, temperature, catalyst) significantly impact yields. For instance, glacial acetic acid is used as a catalyst in ethanol reflux reactions to form triazole-benzaldehyde derivatives .

Q. How is the purity and structural integrity of this compound derivatives validated?

- Analytical Techniques :

- HPLC : Purity ≥95% confirmed via reverse-phase HPLC with UV detection .

- Spectroscopy :

- IR : Key peaks include ν ~1711 cm⁻¹ (C=O stretch of oxoimidazolidine) and ~3232 cm⁻¹ (N-H stretch) .

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.51–7.57 ppm and CH2 groups at δ 3.38–3.88 ppm. ¹³C NMR confirms the carbonyl carbon at δ 158.9 ppm .

Q. What in vitro assays are used to evaluate the antiproliferative activity of these derivatives?

- Protocol : The NCI-60 human tumor cell line screen is employed, with IC50 values determined via MTT assays. For example, compound 48 shows IC50 = 0.12 µM against paclitaxel-resistant CHO-TAX cells, compared to 0.03 µM in sensitive lines .

- Controls : Colchicine, paclitaxel, and vinblastine are used as reference antimitotics .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence tubulin binding and antiproliferative potency?

- QSAR Insights : CoMSIA/CoMFA models reveal that steric bulk at the para position enhances tubulin polymerization inhibition. For instance, 2,6-difluoro substitution improves binding affinity by 12-fold compared to unsubstituted analogs .

- Key Descriptors : Polar surface area (PSA > 80 Ų) and logP (2.5–3.5) correlate with blood-brain barrier penetration in glioblastoma models .

Q. What strategies mitigate drug resistance in cancer cells expressing P-glycoprotein (P-gp)?

- Approach : Derivatives with reduced P-gp substrate specificity are designed by introducing hydrophilic groups (e.g., sulfonamides). Compound 22 retains activity in multidrug-resistant CEM-VLB cells (IC50 = 0.45 µM) by bypassing efflux mechanisms .

- Validation : Comparative assays using P-gp-overexpressing vs. parental cell lines confirm resistance profiles .

Q. How are computational methods applied to optimize pharmacokinetic properties?

- Workflow :

Docking Studies : SYBYL-X 2.1.1 with Tripos force field identifies binding poses at the colchicine site of β-tubulin (PDB: 1SA0).

ADMET Prediction : SwissADME predicts BBB permeability (e.g., logBB = −0.7 for compound 26 ) and CYP3A4 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。